1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Overview
Description
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a compound that combines the structural features of indole and benzotriazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzotriazole is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole typically involves the condensation of indole-2-carboxylic acid with benzotriazole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole-2-carboxylic acid is then reacted with benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .
Scientific Research Applications
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different reactivity and applications.
1H-Indole-2-carboxylic acid: A precursor in the synthesis of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole.
Benzotriazole derivatives: Compounds containing the benzotriazole moiety with various substituents, exhibiting different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of indole and benzotriazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
benzotriazol-1-yl(1H-indol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15(13-9-10-5-1-2-6-11(10)16-13)19-14-8-4-3-7-12(14)17-18-19/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWEKWNESRKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)N3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393767 | |
Record name | (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586959-21-9 | |
Record name | (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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